![molecular formula C8H8N2O3 B2545286 Imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 64951-08-2](/img/structure/B2545286.png)
Imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 35726-84-2, molecular formula: C₈H₆N₂O₂) is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a carboxylic acid substituent at the 2-position. This scaffold is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, including antikinetoplastid agents and antimicrobial derivatives . Its reactivity in coupling reactions—such as amide bond formation using EDC.HCl and HOBt—makes it a versatile intermediate .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
Imidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and certain types of cancers, including breast, liver, lung, and prostate cancers. For instance, studies have indicated that compounds derived from this acid can inhibit the growth of human cancer cells effectively .
Case Study: Anticancer Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis and various cancer cell lines. The results demonstrated that several compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against resistant strains .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in research investigating enzyme inhibition and receptor binding, providing insights into metabolic pathways. For example, imidazo[1,2-a]pyridine derivatives have been explored for their potential as inhibitors of specific enzymes involved in cancer progression .
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | IC50 (μM) | Target |
---|---|---|
1a | <150 | HeLa Cells |
1d | >735 | HeLa Cells |
1l | Negligible | HeLa Cells |
Food Safety Testing
This compound is also applied in food safety testing to detect harmful substances. Its role in ensuring consumer safety and compliance with regulatory standards is critical, particularly in the analysis of food products for contaminants .
Material Science
The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them valuable for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds within complex mixtures .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituted Derivatives
- This substitution may influence binding interactions in biological targets .
- 6-Trifluoromethyl Derivative : 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (molecular weight: 248.16) incorporates a strong electron-withdrawing group, increasing acidity (pKa) and metabolic stability. This modification is linked to improved antimicrobial activity .
- 6-Methyl and 3,6-Dimethyl analogs (CAS: 88751-06-8, 64951-08-2) demonstrate how alkyl substitutions at different positions modulate solubility and crystallinity, with melting points varying significantly (e.g., 150–153°C for methyl derivatives vs. ~200°C for the parent acid) .
Table 1: Physicochemical Properties of Selected Derivatives
*Estimated based on analogous compounds.
Heterocyclic Variants
- Imidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives : These compounds replace the pyridine ring with pyridazine, altering electronic properties. For example, imidazo[1,2-b]pyridazine-2-carboxamide derivatives exhibit melting points ranging from 118–153°C, lower than many imidazo[1,2-a]pyridine analogs, suggesting reduced crystallinity . These derivatives show potent antibacterial and antifungal activity, comparable to imidazo[1,2-a]pyridines but with distinct structure-activity relationships (SAR) .
Fused-Ring Systems
- Benzo[4,5]this compound: This derivative incorporates a fused benzene ring, increasing aromaticity and planar surface area.
Biological Activity
Imidazo[1,2-a]pyridine-2-carboxylic acid (IPA) is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of IPA, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Overview of Biological Activities
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their wide range of biological activities, which include:
- Antimicrobial Activity : Compounds derived from IPA exhibit significant antibacterial and antifungal properties. For instance, certain imidazo[1,2-a]pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Antiparasitic Effects : Research indicates that IPA derivatives possess antiparasitic activity against resistant strains of Entamoeba histolytica and Trichomonas vaginalis, presenting a potential alternative to existing treatments for these infections .
- Anticancer Properties : Studies have demonstrated that some IPA derivatives effectively inhibit the growth of cancer cell lines, including MCF-7 breast cancer cells. The compounds' IC50 values indicate potent anticancer activity, suggesting their potential in cancer therapeutics .
- Anti-inflammatory Activity : IPA derivatives have been evaluated for their anti-inflammatory effects, with some compounds demonstrating the ability to reduce inflammation in various models .
2. Structure-Activity Relationships (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal critical insights into how structural modifications can enhance biological activity. Key findings include:
- Substituent Effects : The presence and position of substituents on the imidazo ring significantly influence the biological activity. For example, modifications at the 3-position have been linked to increased potency against Mycobacterium tuberculosis .
- Cyclic Amides : The introduction of cyclic aliphatic rings on the amide nitrogen has been shown to enhance anti-tuberculosis activity by improving binding affinity to target proteins such as QcrB .
3. Pharmacokinetics and Toxicology
Pharmacokinetic studies of selected IPA derivatives indicate favorable absorption and distribution profiles:
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) | IV Clearance (mL/min/kg) | % F |
---|---|---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
18 | 3850 | 337 | 0.5 | ND | ND | 31.1 |
These results suggest that certain compounds exhibit high bioavailability and prolonged half-lives, making them suitable candidates for further development in clinical settings .
Case Study: Antitubercular Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. Notably, several compounds displayed minimum inhibitory concentrations (MICs) as low as ≤0.006 μM, indicating exceptional potency compared to existing treatments .
Case Study: Antiparasitic Activity
Another investigation focused on the antiparasitic properties of imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of E. histolytica. The results highlighted the dual action of these compounds in combating both parasitic infections and inflammation without significant toxic effects on liver or kidney functions in animal models .
Chemical Reactions Analysis
One-Pot Multicomponent Reactions
-
Meldrum’s Acid Strategy :
-
Microwave-Assisted Synthesis :
Metal-Free Approaches
-
Iodine Catalysis :
-
Groebke-Blackburn-Bienaymé Reaction :
Carboxamide Formation
Imidazo[1,2-a]pyridine-2-carboxylic acids are readily converted to bioactive carboxamides:
Table 1: Representative Synthetic Conditions and Yields
Mechanistic Insights
-
Ortoleva-King Pathway : Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones proceeds via dehydrogenative cyclization, confirmed by isotopic labeling .
-
Tautomerization-Controlled Cyclization : Asymmetric synthesis relies on imine-enamine tautomerism to eliminate stereocenters while preserving axial chirality .
Table 2: Docking Scores of Selected Carboxamides vs. Minodronic Acid
Compound | MolDock Score | H-Bond Energy (kJ/mol) | Steric Score |
---|---|---|---|
4(k) | –145.600 | –12.860 | –136.328 |
4(g) | –136.382 | –9.273 | –139.207 |
Minodronic Acid | –111.023 | –19.551 | –97.536 |
Q & A
Basic Research Questions
Q. How should researchers safely handle imidazo[1,2-a]pyridine-2-carboxylic acid derivatives during synthesis?
- Methodological Answer : Safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of toxic vapors. Post-experiment waste should be segregated and disposed via certified hazardous waste services. These measures mitigate risks associated with irritants (e.g., H313, H333 hazard codes) .
Q. What is a standard synthetic route for this compound derivatives?
- Methodological Answer : A common approach involves condensation reactions between 2-aminopyridines and α-keto acids (e.g., bromopyruvic acid). For example, continuous flow synthesis using 2-aminopyridine and bromopyruvic acid in a microreactor achieves higher efficiency compared to batch methods, reducing reaction time and improving yield .
Q. How can preliminary cytotoxicity data for imidazo[1,2-a]pyridine derivatives be evaluated?
- Methodological Answer : Use cell viability assays (e.g., MTT) against diverse cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous controls (e.g., Vero). Compare IC50 values (Table 2, ): For instance, compound 10d shows IC50 = 11–13 µM in cancer cells but 76 µM in Vero, indicating selective toxicity .
Advanced Research Questions
Q. How do multi-component reactions enhance the synthesis of this compound derivatives?
- Methodological Answer : One-pot three-component reactions (e.g., combining 2-aminopyridines, aryl aldehydes, and Meldrum’s acid) simplify steps and improve atom economy. For example, room-temperature reactions in water yield 1-oxo-3-aryl derivatives with high functionalization, reducing solvent waste and energy input .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies (e.g., compound 10a shows IC50 = 16 µM in A375 vs. 76 µM in Vero) may arise from cell-specific uptake or metabolic differences. Validate using orthogonal assays (e.g., apoptosis markers, ROS generation) and molecular docking to assess target binding affinity .
Q. How can continuous flow synthesis optimize large-scale production of imidazo[1,2-a]pyridine-2-carboxamides?
- Methodological Answer : A two-microreactor system enables sequential steps (e.g., cyclization and amidation) without intermediate isolation. This approach achieves >90% purity for Mur ligase inhibitors, minimizing purification costs and scalability challenges .
Q. What structural modifications improve the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) at position 5 to enhance metabolic stability. Ethyl ester prodrugs (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) improve oral bioavailability, as confirmed by logP and plasma stability assays .
Q. How do substituents at positions 2 and 3 influence biological activity?
- Methodological Answer : Position 2 carboxylates enhance hydrogen bonding with target enzymes (e.g., kinases), while position 3 methyl groups increase lipophilicity. SAR studies on chalcone conjugates show that para-chlorophenyl groups at position 3 boost antikinetoplastid activity by 5-fold .
Q. Key Notes
Preparation Methods
Classical Hydrolysis of Methyl Esters
Reaction Mechanism and Conditions
The hydrolysis of methyl esters represents a straightforward route to imidazo[1,2-a]pyridine-2-carboxylic acid. A documented procedure involves saponification of 8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester using aqueous sodium hydroxide in a tetrahydrofuran/water solvent system. The reaction proceeds at room temperature for two hours, followed by acidification with hydrochloric acid to precipitate the carboxylic acid.
Stepwise Procedure
- Saponification : A mixture of the methyl ester (0.5 g, 2 mmol) and 2M NaOH (4 mmol) in tetrahydrofuran/water (3:1 v/v, 100 mL) is stirred at 20°C for 2 hours.
- Acidification : The reaction mixture is concentrated under reduced pressure, and the residue is treated with 10% HCl to pH ≈ 2.
- Extraction and Isolation : The product is extracted with dichloromethane (2 × 80 mL), washed with brine, dried over magnesium sulfate, and concentrated to yield a light yellow powder (60% yield).
Limitations
- Moderate yield (60%) due to competing side reactions.
- Requires stoichiometric amounts of base and acid, generating inorganic waste.
Continuous Flow Synthesis
Innovation in Microreactor Technology
A landmark advancement in synthesizing imidazo[1,2-a]pyridine-2-carboxylic acids involves continuous flow microreactor systems, enabling direct conversion of 2-aminopyridines and bromopyruvic acid into the target compound. This method eliminates intermediate isolation and enhances reaction efficiency.
Optimized Reaction Parameters
- Catalyst : p-Toluenesulfonic acid (PTSA, 0.25 equiv.).
- Solvent : Dimethylformamide (DMF) at 125°C under 4.0 bar pressure.
- Residence Time : 10 minutes for complete conversion.
Protocol
- Feedstock Preparation : 2-Aminopyridine (0.5 M) and bromopyruvic acid (0.5 M) in DMF.
- Continuous Flow : Reactants are pumped through a preheated microreactor with PTSA, achieving full conversion within 10 minutes.
- Workup : The output stream is quenched and purified via aqueous extraction.
Advantages
- Yield : 70–85% across diverse substrates (Table 1).
- Scalability : Suitable for gram-scale synthesis without optimization.
- Efficiency : Reduced reaction time from hours to minutes.
Table 1: Substrate Scope and Yields in Continuous Flow Synthesis
2-Aminopyridine Substituent | Yield (%) |
---|---|
8-Trifluoromethyl | 82 |
6-Chloro | 78 |
7-Methoxy | 85 |
5-Nitro | 70 |
Alternative Methodologies
Cyclocondensation Approaches
While less common, cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in polyphosphoric acid (PPA) has been reported for imidazo[1,5-a]pyridines. However, this method predominantly yields isomers distinct from the [1,2-a] configuration, limiting its utility for the target compound.
Comparative Analysis of Methods
Efficiency and Practicality
Industrial Applicability
- Batch Hydrolysis : Preferred for small-scale synthesis due to minimal infrastructure requirements.
- Continuous Flow : Ideal for high-throughput drug discovery, leveraging rapid prototyping and reproducibility.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLJLPDGSLZYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-08-2 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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